molecular formula C9H9BrFN B13045562 1-(2-Bromo-6-fluorophenyl)prop-2-EN-1-amine

1-(2-Bromo-6-fluorophenyl)prop-2-EN-1-amine

Cat. No.: B13045562
M. Wt: 230.08 g/mol
InChI Key: GIRFHSXPJYEJAM-UHFFFAOYSA-N
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Description

1-(2-Bromo-6-fluorophenyl)prop-2-EN-1-amine is a chemical compound with the molecular formula C9H9BrFN It is characterized by the presence of a bromo and fluoro substituent on a phenyl ring, which is attached to a prop-2-en-1-amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-6-fluorophenyl)prop-2-EN-1-amine typically involves the reaction of 2-bromo-6-fluorobenzaldehyde with a suitable amine under specific conditions. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, followed by a reaction with an amine to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-6-fluorophenyl)prop-2-EN-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

1-(2-Bromo-6-fluorophenyl)prop-2-EN-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-6-fluorophenyl)prop-2-EN-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Bromo-4-fluorophenyl)prop-2-EN-1-amine
  • 1-(2-Bromo-6-chlorophenyl)prop-2-EN-1-amine
  • 1-(2-Bromo-6-fluorophenyl)prop-2-EN-1-ol

Uniqueness

1-(2-Bromo-6-fluorophenyl)prop-2-EN-1-amine is unique due to the specific positioning of the bromo and fluoro groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H9BrFN

Molecular Weight

230.08 g/mol

IUPAC Name

1-(2-bromo-6-fluorophenyl)prop-2-en-1-amine

InChI

InChI=1S/C9H9BrFN/c1-2-8(12)9-6(10)4-3-5-7(9)11/h2-5,8H,1,12H2

InChI Key

GIRFHSXPJYEJAM-UHFFFAOYSA-N

Canonical SMILES

C=CC(C1=C(C=CC=C1Br)F)N

Origin of Product

United States

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